molecular formula C12H18N2O6 B11957060 Gluconic acid, phenylhydrazide CAS No. 6294-74-2

Gluconic acid, phenylhydrazide

Katalognummer: B11957060
CAS-Nummer: 6294-74-2
Molekulargewicht: 286.28 g/mol
InChI-Schlüssel: BOJPTTLENHUOHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gluconic acid, phenylhydrazide is a chemical compound with the molecular formula C12H18N2O6 It is a derivative of gluconic acid, where the hydrazide group is attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of gluconic acid, phenylhydrazide typically involves the reaction of gluconic acid with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of microbial fermentation for the production of gluconic acid, followed by chemical modification to obtain the phenylhydrazide derivative, is also explored in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Gluconic acid, phenylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylhydrazide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Gluconic acid, phenylhydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of gluconic acid, phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to gluconic acid, phenylhydrazide include:

Uniqueness

This compound is unique due to its specific combination of the gluconic acid and phenylhydrazide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

6294-74-2

Molekularformel

C12H18N2O6

Molekulargewicht

286.28 g/mol

IUPAC-Name

2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide

InChI

InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20)

InChI-Schlüssel

BOJPTTLENHUOHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.